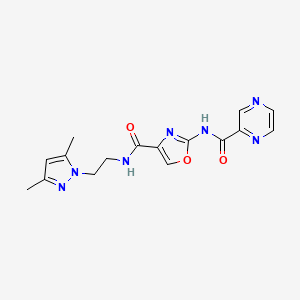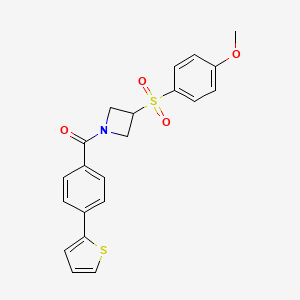
(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Pharmacological Applications
- Research has focused on synthesizing azetidinone scaffolds, such as those incorporating sulfonamide rings, due to their biological and pharmacological potencies. The synthesis of substituted azetidinones derived from dimers like Apremilast emphasizes the role of these structures in medicinal chemistry, exploring their potential in drug development (Jagannadham et al., 2019).
Antiestrogenic and Anti-cancer Activities
- Compounds with structural similarities have been synthesized to demonstrate potent antiestrogenic activities, indicating potential applications in treating estrogen receptor-positive cancers. For instance, derivatives of dihydronaphthalene exhibited high binding affinity to estrogen receptors, surpassing that of estradiol, suggesting their utility in cancer therapy (Jones et al., 1979).
Inhibition of Carbonic Anhydrase
- Bromophenol derivatives have been evaluated as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. These compounds showed strong inhibitory activity, proposing their application in treating conditions associated with disturbed pH regulation (Akbaba et al., 2013).
Cholesterol Absorption Inhibition
- The design and synthesis of azetidinone derivatives like SCH 58235 have highlighted their efficacy as inhibitors of cholesterol absorption. This research provides insights into their potential use in developing therapies for hypercholesterolemia (Rosenblum et al., 1998).
Antibacterial Applications
- The synthesis of monobactam analogs featuring azetidinone structures has shown promising antibacterial activity against gram-negative bacteria. This suggests their importance in addressing antibiotic resistance and developing new antibacterial agents (Yamashita Haruo et al., 1988).
将来の方向性
The future directions for research on this compound could include further investigation into its synthesis, structural analysis, chemical reactivity, mechanism of action, and potential biological activity. Given the biological activity observed for some azetidinones , this compound could potentially be of interest in the development of new pharmaceuticals.
作用機序
Target of Action
It’s worth noting that thiophene, a component of the compound, has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . Thiophene-containing compounds have shown various activities such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The sulfone group, another component of the compound, can act as an electron-output site owing to its strong electron-withdrawing ability . This suggests that the compound might interact with its targets by influencing electron transfer processes.
Biochemical Pathways
Compounds containing a thiophene nucleus have been reported to exhibit a wide range of biological and physiological functions . This suggests that the compound could potentially affect multiple biochemical pathways related to these functions.
Result of Action
Given the wide range of therapeutic properties associated with thiophene-containing compounds , it can be inferred that the compound might have diverse molecular and cellular effects depending on the specific targets and pathways it interacts with.
特性
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(4-thiophen-2-ylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S2/c1-26-17-8-10-18(11-9-17)28(24,25)19-13-22(14-19)21(23)16-6-4-15(5-7-16)20-3-2-12-27-20/h2-12,19H,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUFMVOIJFGHKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-(2,4-dioxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2407079.png)
![(2-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2407080.png)
![2-[(4-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2407081.png)


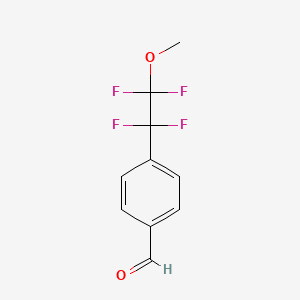
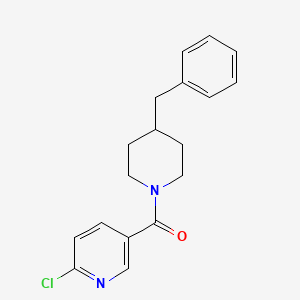


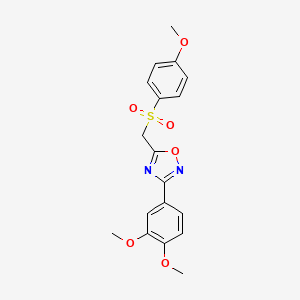
![5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid](/img/structure/B2407094.png)

![Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate](/img/structure/B2407098.png)
